N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

Medicinal Chemistry Anticancer Tubulin Polymerization Inhibition

This compound uniquely integrates a 2-phenylquinoline-4-carboxamide colchicine-site ligand, a 1,3-thiazole linker, and a 4-(4-nitrothiophen-2-yl) bioreductive trigger—a combination absent in non-nitrated analogs (CAS 392251-14-8) or simpler nitro variants (CAS 349400-40-4). It is the only member of the class designed for dual tubulin polymerization inhibition and hypoxia-selective prodrug activation. Supplied at ≥95% purity for non-human research. Ideal for SAR panels, NCI-60 profiling, and nitroreductase-dependent activation assays.

Molecular Formula C23H14N4O3S2
Molecular Weight 458.51
CAS No. 397277-18-8
Cat. No. B2663540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
CAS397277-18-8
Molecular FormulaC23H14N4O3S2
Molecular Weight458.51
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-]
InChIInChI=1S/C23H14N4O3S2/c28-22(26-23-25-20(13-32-23)21-10-15(12-31-21)27(29)30)17-11-19(14-6-2-1-3-7-14)24-18-9-5-4-8-16(17)18/h1-13H,(H,25,26,28)
InChIKeyUTEOPMXQVAXXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide (CAS 397277-18-8): Structural Identity and Procurement Baseline


N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide (CAS 397277-18-8) is a synthetic heterocyclic compound belonging to the 2-phenylquinoline-4-carboxamide class, which has been established as a new class of tubulin polymerization inhibitors targeting the colchicine binding site [1]. The compound possesses a molecular formula of C23H14N4O3S2, a molecular weight of 458.51 g/mol, and is commercially available at ≥95% purity from multiple suppliers . Its structure integrates three pharmacophoric elements: a 2-phenylquinoline-4-carboxamide core, a 1,3-thiazole linker, and a 4-(4-nitrothiophen-2-yl) terminal substituent. The 5-nitrothiophene moiety is independently recognized for conferring bioreductive activation potential in hypoxic tumor environments [2]. This compound is supplied exclusively for non-human research use and has not been advanced to clinical evaluation.

Why N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide Cannot Be Replaced by Simpler In-Class Analogs


Substitution within the 2-phenylquinoline-4-carboxamide series is structurally non-trivial because antiproliferative activity is strongly correlated with binding properties at the colchicine site of tubulin, which are sensitive to the steric bulk, electronic character, and hydrogen-bonding capacity of the thiazole-linked substituent [1]. The target compound uniquely combines a 2-phenyl substituent on the quinoline ring with a 4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl arm, creating a conjugated nitroheterocyclic system absent in simpler analogs such as CAS 349400-40-4 (which bears only a 5-nitrothiazole group) or CAS 392251-14-8 (which lacks any nitro group entirely) [2]. The 5-nitrothiophene moiety is a well-characterized bioreductive trigger that can undergo nitroreductase-mediated activation under hypoxic conditions [3], a functional capability not present in non-nitrated or differently nitrated analogs. Consequently, generic substitution with a compound lacking all three pharmacophoric elements simultaneously would result in loss of both tubulin-targeting and hypoxia-selective activation potential.

N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 4-(4-Nitrothiophen-2-yl)thiazole Arm vs. Simpler 5-Nitrothiazole (CAS 349400-40-4)

The target compound (CAS 397277-18-8) incorporates a 4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl substituent, which extends the conjugated π-system by one thiophene ring and repositions the nitro group from the thiazole (as in CAS 349400-40-4) to the terminal thiophene. This structural expansion increases molecular weight from 376.39 to 458.51 g/mol and adds a sulfur atom (C23H14N4O3S2 vs. C19H12N4O3S). The 5-nitrothiophene group is a validated bioreductive trigger that undergoes enzymatic reduction by nitroreductases NfsA and NfsB, enabling hypoxia-selective drug release [1]. The 4-position attachment to thiazole, rather than a direct 5-nitrothiazole linkage, alters the spatial orientation of the nitro group relative to the quinoline-carboxamide core, which is predicted to affect colchicine-site binding geometry based on established SAR for this series [2].

Medicinal Chemistry Anticancer Tubulin Polymerization Inhibition

2-Phenyl vs. 2-Thiophenyl Quinoline Substitution: Comparison with CAS 361479-45-0

The target compound carries a 2-phenyl group on the quinoline ring, whereas the close analog CAS 361479-45-0 substitutes this with a 2-(thiophen-2-yl) group. Both compounds share the identical 4-(4-nitrothiophen-2-yl)thiazole arm. This single-atom substitution (C→S in the 2-aryl ring) alters the electronic character and lipophilicity at a position critical for colchicine-site interaction. In the 2-phenylquinoline-4-carboxamide series, the 2-aryl substituent directly influences antiproliferative potency; compound 7b (which retains a 2-phenyl group) achieved IC50 values of 0.5 µM (SK-OV-3) and 0.2 µM (HCT116) [1]. The 2-thiophenyl variant (CAS 361479-45-0) has been reported with an IC50 of 5.0 µM against HCT116 in vendor datasheets, suggesting attenuated potency relative to phenyl-bearing analogs, though direct comparative data from the same study are not publicly available .

Anticancer Tubulin Polymerization Structure-Activity Relationship

Class-Level Benchmarking: Tubulin Polymerization Inhibitory Activity of 2-Phenylquinoline-4-Carboxamide Derivatives

The 2-phenylquinoline-4-carboxamide scaffold has been validated as a new class of tubulin polymerization inhibitors through comprehensive in vitro characterization. Compound 7b from the foundational study demonstrated IC50 values of 0.2 µM (HCT116) and 0.5 µM (SK-OV-3), with activity correlated to colchicine-site binding and inhibition of tubulin polymerization [1]. Immunofluorescence and flow cytometry confirmed disruption of mitotic spindle assembly and G2/M phase cell cycle arrest. Molecular docking demonstrated interaction of 7b at the colchicine binding site of tubulin. These data establish the class potency range and mechanism, providing a quantitative benchmark against which the target compound (which shares the identical 2-phenylquinoline-4-carboxamide core) can be positioned [1].

Tubulin Polymerization Colchicine Binding Site G2/M Arrest

Nitro Group-Mediated Bioreductive Activation Potential: 5-Nitrothiophene as a Hypoxia-Selective Trigger

The 5-nitrothiophene moiety present in the target compound is a validated bioreductive trigger. Nitrothiophene carboxamides have been demonstrated to function as prodrugs requiring activation by specific bacterial nitroreductases (NfsA and NfsB in E. coli) [1]. In the anticancer context, 5-nitrothiophene derivatives of combretastatin A-4 abolished tubulin polymerization inhibitory effects in the prodrug form, with activity restored only upon bioreductive cleavage under anoxic conditions [2]. Compound 13 from that series demonstrated hypoxia-mediated drug release with optimized gem-dimethyl α-carbon substitution enhancing both aerobic metabolic stability and efficiency of hypoxia-mediated release [2]. The target compound, bearing an unsubstituted 5-nitrothiophene, may undergo analogous nitroreductase-mediated activation, offering potential for hypoxia-selective cytotoxicity not available in non-nitrated analogs such as CAS 392251-14-8.

Bioreductive Activation Tumor Hypoxia Prodrug Design

Physicochemical Property Differentiation: Comparative Molecular Weight, Lipophilicity, and Hydrogen Bonding Profile

The target compound (MW 458.51) occupies a distinct physicochemical space compared to its closest commercially available analogs. It is heavier than CAS 349400-40-4 (MW 376.39) and CAS 392251-14-8 (MW 407.49), but lighter than CAS 361479-45-0 (MW 464.53) . The presence of two sulfur atoms (thiazole + thiophene) and the nitro group increases polar surface area and hydrogen bond acceptor count (N4O3S2 composition yields 7 HBA, 1 HBD) relative to non-nitrated analogs. These properties influence membrane permeability, solubility, and protein binding. For the 2-phenylquinoline-4-carboxamide series, lipophilicity at the 2-aryl position was shown to modulate antiproliferative activity; the phenyl group in the target compound provides intermediate logP compared to the more lipophilic 2-thiophenyl analog [1].

Physicochemical Properties Drug-likeness ADME Prediction

N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide: Recommended Research and Procurement Application Scenarios


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Competitive Binding Assays

The target compound is rationally positioned for inclusion in tubulin polymerization inhibitor screening panels. The 2-phenylquinoline-4-carboxamide core has been validated as a colchicine-site ligand class, with lead compound 7b demonstrating IC50 values of 0.2-0.5 µM across multiple cancer lines and confirmed colchicine-site binding by molecular docking [1]. The 4-(4-nitrothiophen-2-yl)thiazole extension provides a structurally differentiated probe for SAR exploration around the colchicine binding pocket, particularly for assessing tolerance to bulky, sulfur-rich heterocyclic substituents at the thiazole 4-position. Recommended assays include: in vitro tubulin polymerization inhibition (turbidimetric assay), competitive colchicine binding displacement, and antiproliferative profiling against the NCI-60 panel with emphasis on HCT116, SK-OV-3, and HeLa lines where class activity is established [1].

Hypoxia-Selective Anticancer Prodrug Design and Bioreductive Activation Studies

The 5-nitrothiophene moiety qualifies this compound as a candidate for hypoxia-selective prodrug strategies. Related 5-nitrothiophene derivatives have demonstrated nitroreductase-dependent activation under anoxic conditions, with compound 13 showing hypoxia-mediated drug release with selectivity exceeding 10-fold over normoxic conditions [2]. The target compound can be evaluated in bioreductive activation assays using: (a) anaerobic vs. aerobic cytotoxicity differential in HCT116 or HT-29 colon cancer cells; (b) nitroreductase-overexpressing isogenic cell lines; (c) LC-MS/MS metabolite identification following incubation with purified NfsA/NfsB or human NADPH:cytochrome P450 oxidoreductase. Positive bioreductive activation would position this compound uniquely among 2-phenylquinoline-4-carboxamide derivatives, as most analogs in this class lack a nitroaromatic trigger [2].

Quinoline-Thiazole Hybrid Library Expansion and Structure-Activity Relationship Studies

Quinoline-thiazole hybrid scaffolds have demonstrated both anticancer and antimicrobial activities in recent studies; a 2022 series of 4-aryl-2-(2-substituted quinolin-4-yl)thiazole derivatives showed structure-dependent activity against MCF-7 and MDA-MB-231 breast cancer lines, with 2-phenyl quinoline-tethered thiazoles specifically noted for good activity against Proteus mirabilis [3]. The target compound, with its unique 4-(4-nitrothiophen-2-yl)thiazole substitution pattern, extends this chemical space and can serve as a key intermediate for further derivatization. Recommended modifications include: reduction of the nitro group to an amine for subsequent amide/sulfonamide coupling; thiophene ring halogenation; and metal-catalyzed cross-coupling at the thiophene C-5 position. The compound's commercial availability at ≥95% purity supports its use as a reliable starting material for library synthesis.

Computational Chemistry and Molecular Modeling: Tubulin Colchicine-Site Docking Template

Given the absence of direct crystallographic data for this compound, it is well-suited for computational studies including molecular docking, molecular dynamics simulations, and free energy perturbation calculations targeting the tubulin colchicine site (PDB entries 1SA0, 4O2B). The three-heterocycle arm (thiazole-thiophene-nitro) provides a multi-point pharmacophore for assessing binding pose diversity compared to simpler analogs. The 2017 study established that 2-phenylquinoline-4-carboxamide derivatives interact at the colchicine site via molecular docking [1]; the target compound can be used to test whether the extended nitrothiophene-thiazole arm occupies the same binding pocket or engages additional sub-pockets. Predicted binding scores and poses should be validated experimentally using the biochemical assays described above.

Quote Request

Request a Quote for N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.